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Compound of Interest

Compound Name: Deoxytopsentin

Cat. No.: B054002 Get Quote

An In-depth Technical Guide to the Marine Alkaloid Deoxytopsentin

Introduction

Deoxytopsentin is a marine-derived bisindole alkaloid, a class of natural products known for

their structural complexity and diverse biological activities. First isolated from marine sponges

of the genus Spongosorites, deoxytopsentin has garnered significant interest within the

scientific community, particularly for its potential applications in drug discovery and

development. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, biological activities, and potential mechanisms of action

of deoxytopsentin, tailored for researchers, scientists, and professionals in the field of drug

development.

Chemical Structure and Properties
Deoxytopsentin is characterized by a core structure featuring two indole rings linked by an

imidazole moiety. Its systematic IUPAC name is 1H-indol-3-yl-[5-(1H-indol-3-yl)-1H-imidazol-2-

yl]methanone[1]. The chemical and physical properties of deoxytopsentin are summarized in

the table below.
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Property Value Source

Molecular Formula C₂₀H₁₄N₄O [PubChem CID: 183527][1]

Molecular Weight 326.4 g/mol [PubChem CID: 183527][1]

Exact Mass 326.11676108 Da [PubChem CID: 183527][1]

XLogP3 3.7 [PubChem CID: 183527][1]

Solubility

Soluble in organic solvents

such as ethanol, methanol,

DMSO, and

dimethylformamide; sparingly

soluble in aqueous solutions.

[Cayman Chemical][2]

Melting Point
Not reported in the reviewed

literature.

Appearance
Yellow solid (inferred from

related compounds).

Biological Activity
Deoxytopsentin exhibits a range of biological activities, including cytotoxic, antibacterial, and

antifungal properties. The following tables summarize the available quantitative data on its

biological potency.

Cytotoxic Activity
Deoxytopsentin and its close analog, topsentin, have demonstrated significant cytotoxicity

against various human cancer cell lines.
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Compound Cell Line Activity (IC₅₀) Reference

Topsentin
P388 (Murine

Leukemia)
4 - 40 µM [Burres et al., 1991][3]

Topsentin
B16 (Murine

Melanoma)
4 - 40 µM [Burres et al., 1991][3]

Nortopsentin Analogs
P388 (Murine

Leukemia)
0.34 - 7.8 µM

[Nortopsentins as

Leads][4]

Bisindole Analogs
MCF-7 (Human

Breast Cancer)
1.8 - 5.14 µM

[Marine-Derived

Bisindoles][5]

Bisindole Analogs
HeLa (Human

Cervical Cancer)
6.34 - 9.4 µM

[Marine-Derived

Bisindoles][5]

Bisindole Analogs
A549 (Human Lung

Cancer)
3.3 µM

[Marine-Derived

Bisindoles][5]

Note: Specific IC₅₀ values for deoxytopsentin against a broad panel of cancer cell lines are

not extensively reported in the available literature. The data for topsentin and other bisindole

analogs are provided for comparative purposes due to structural similarity.

Antimicrobial Activity
Deoxytopsentin has shown notable activity against clinically relevant pathogens, particularly

methicillin-resistant Staphylococcus aureus (MRSA).

Organism Activity (MIC) Reference

Methicillin-resistant

Staphylococcus aureus

(MRSA)

Weak activity [Oh et al., 2005][6]

Note: While described as having weak antibacterial activity in one study, other related bisindole

alkaloids have shown more potent effects. Comprehensive MIC data for deoxytopsentin
against a wide range of bacteria and fungi are limited.
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Experimental Protocols
Isolation from Natural Source: Spongosorites sp.
Deoxytopsentin is naturally produced by marine sponges of the genus Spongosorites. The

general procedure for its isolation involves bioactivity-guided fractionation.

Protocol:

Collection and Extraction: The marine sponge Spongosorites sp. is collected and

immediately frozen. The frozen tissue is then homogenized and extracted exhaustively with

methanol (MeOH) at room temperature.

Solvent Partitioning: The crude MeOH extract is concentrated under reduced pressure and

partitioned between different organic solvents of varying polarity (e.g., n-hexane, ethyl

acetate, and n-butanol) and water.

Bioactivity Screening: Each fraction is tested for its biological activity (e.g., cytotoxicity or

antimicrobial activity) to identify the active fractions.

Chromatographic Separation: The active fraction(s) are subjected to a series of

chromatographic techniques for further purification. This typically includes:

Silica Gel Column Chromatography: Separation based on polarity using a gradient of

organic solvents.

Sephadex LH-20 Column Chromatography: Size-exclusion chromatography to separate

compounds based on their molecular size.

High-Performance Liquid Chromatography (HPLC): Final purification using a reversed-

phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and

water).

Structure Elucidation: The structure of the purified deoxytopsentin is confirmed using

spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).
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Isolation Workflow for Deoxytopsentin

Spongosorites sp. Collection & Freezing
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Caption: A generalized workflow for the isolation of deoxytopsentin from its natural source.
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Total Synthesis
While a specific total synthesis for deoxytopsentin is not detailed in the reviewed literature, a

plausible synthetic route can be conceptualized based on the synthesis of structurally related

bisindole alkaloids like topsentin C and nortopsentin D.[7][8][9] A common strategy involves the

coupling of two indole moieties to a central imidazole core.

Representative Synthetic Protocol:

Synthesis of Indole Precursors: Preparation of appropriately functionalized indole

derivatives. This may involve protection of the indole nitrogen and introduction of functional

groups required for subsequent coupling reactions.

Formation of the Imidazole Core: Construction of the central imidazole ring. This can be

achieved through various methods, such as the condensation of an α-dicarbonyl compound

with an amidine.

Coupling of Indole and Imidazole Moieties: The indole precursors are coupled to the

imidazole core. This is a key step and can be accomplished through various cross-coupling

reactions.

Deprotection and Final Modification: Removal of any protecting groups and final chemical

modifications to yield deoxytopsentin.
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Representative Synthetic Workflow

Indole-3-glyoxal

Condensation Reaction

Indole-3-acetamide

Protected Deoxytopsentin
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Deoxytopsentin

Click to download full resolution via product page

Caption: A plausible synthetic workflow for deoxytopsentin based on related bisindole

alkaloids.

Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic

potential of a compound.

Protocol:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³

cells/well) and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of deoxytopsentin
(typically in a logarithmic dilution series) for a defined period (e.g., 24, 48, or 72 hours). A

vehicle control (e.g., DMSO) is also included.

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow the formation

of formazan crystals by metabolically active cells.

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved

in a suitable solvent, such as DMSO.

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control,

and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is

determined by plotting a dose-response curve.

Antimicrobial Assay (Broth Microdilution)
The broth microdilution method is a standard technique used to determine the Minimum

Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a

suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a

concentration of approximately 5 x 10⁵ CFU/mL.

Serial Dilution of Compound: Deoxytopsentin is serially diluted in the broth medium in a 96-

well microtiter plate to obtain a range of concentrations.

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive

control (microorganism without the compound) and a negative control (broth only) are

included.
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Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for

bacteria, 35°C for 24-48 hours for fungi).

MIC Determination: The MIC is determined as the lowest concentration of deoxytopsentin
that completely inhibits the visible growth of the microorganism.

Mechanism of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways through which deoxytopsentin
exerts its biological effects are not yet fully elucidated. However, studies on the closely related

bisindole alkaloid, topsentin, and other compounds of this class provide valuable insights into

its potential modes of action.

Inhibition of Inflammatory Pathways (inferred from
Topsentin)
Topsentin has been shown to possess photoprotective effects in human keratinocytes by

suppressing the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory

response. This suppression is mediated through the downregulation of the Mitogen-Activated

Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[10][11] Specifically,

topsentin inhibits the UVB-induced phosphorylation of c-Jun and c-Fos, which are components

of the AP-1 transcription factor complex that regulates COX-2 gene expression.
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Topsentin's Anti-inflammatory Signaling Pathway
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Caption: Proposed mechanism of topsentin's anti-inflammatory action via inhibition of the

MAPK/AP-1 pathway.

Induction of Apoptosis
Many bisindole alkaloids from marine sources are known to induce apoptosis, or programmed

cell death, in cancer cells.[12][13] The intrinsic apoptotic pathway is a common mechanism,

which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are

upregulated, while anti-apoptotic proteins like Bcl-2 and Bcl-xL are downregulated.[13] This

leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the

subsequent activation of caspases, which are the executioners of apoptosis. Given its cytotoxic
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effects, it is plausible that deoxytopsentin may also induce apoptosis through a similar

mechanism.

Potential Intrinsic Apoptosis Pathway
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Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by

deoxytopsentin.

Conclusion and Future Directions
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Deoxytopsentin is a promising marine natural product with demonstrated cytotoxic and

antimicrobial properties. Its bisindole structure represents a valuable scaffold for the

development of new therapeutic agents. However, this technical guide also highlights several

areas where further research is needed. A comprehensive evaluation of its cytotoxicity against

a wider range of cancer cell lines and its antimicrobial spectrum is warranted. Detailed

mechanistic studies are crucial to elucidate the specific signaling pathways modulated by

deoxytopsentin to fully understand its therapeutic potential. Furthermore, the development of

an efficient and scalable total synthesis would be instrumental in facilitating further preclinical

and clinical investigations. Continued research into deoxytopsentin and related marine

alkaloids holds significant promise for the discovery of novel drugs to combat cancer and

infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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